7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine
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Overview
Description
7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine is a chemical compound belonging to the class of benzo[c][1,2,5]oxadiazoles. This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups attached to the nitrogen atoms at the 5th position. Benzo[c][1,2,5]oxadiazoles are known for their diverse pharmacological activities, including potential anticancer properties .
Preparation Methods
The synthesis of 7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine typically involves a multi-step process. One common synthetic route includes the following steps:
Substitution Reactions: The initial step involves the substitution of appropriate starting materials to introduce the chlorine atom at the 7th position.
Hydrolysis: The substituted intermediate undergoes hydrolysis to form the desired benzo[c][1,2,5]oxadiazole derivative.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom or other substituents are replaced by different groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or pathways that are crucial for the survival and proliferation of cancer cells. The exact molecular targets and pathways are still under investigation, but it is known to affect hypoxia-inducing factors, which play a role in tumor growth and resistance to therapy .
Comparison with Similar Compounds
Similar compounds to 7-chloro-N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine include other benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles. These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties. For example, benzo[c][1,2,5]thiadiazoles have sulfur atoms instead of oxygen, which can alter their biological activity and chemical reactivity .
Properties
IUPAC Name |
7-chloro-5-N,5-N-dimethyl-2,1,3-benzoxadiazole-4,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-13(2)5-3-4(9)7-8(6(5)10)12-14-11-7/h3H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRWNDUAEJYSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=NON=C2C(=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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